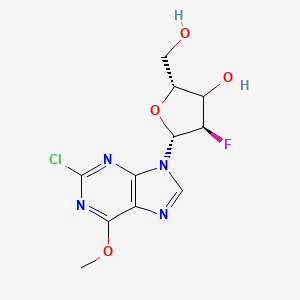![molecular formula C19H10IN6NaO10S2 B12406012 sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)
sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which includes a tetrazolium ring, and is often used in various biochemical assays due to its ability to undergo reduction reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs. The use of automated reactors and continuous flow systems is common in industrial settings to achieve consistent production .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate undergoes various chemical reactions, including:
Reduction: The compound is reduced to form formazan derivatives, which are often used in colorimetric assays.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like NADH for reduction reactions and nucleophiles for substitution reactions. The reactions typically occur under mild conditions to prevent decomposition of the tetrazolium ring .
Major Products
The major products formed from these reactions include formazan derivatives in reduction reactions and substituted phenyl derivatives in substitution reactions .
Scientific Research Applications
Sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate is widely used in scientific research, particularly in:
Biochemistry: Used in assays to measure cell viability and enzyme activity.
Medicine: Employed in diagnostic tests to detect metabolic activity in cells.
Chemistry: Utilized in studies involving electron transfer reactions.
Mechanism of Action
The compound exerts its effects primarily through reduction reactions. The tetrazolium ring is reduced to formazan by cellular enzymes, which can be measured spectrophotometrically. This reduction process involves electron transfer from NADH or other reducing agents to the tetrazolium ring.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt: Similar structure but different substituents on the phenyl rings.
2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium sodium salt: Another tetrazolium salt with different functional groups.
Uniqueness
The uniqueness of sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate lies in its specific combination of functional groups, which allows it to participate in a variety of biochemical reactions and makes it particularly useful in colorimetric assays.
Properties
Molecular Formula |
C19H10IN6NaO10S2 |
|---|---|
Molecular Weight |
696.3 g/mol |
IUPAC Name |
sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1 |
InChI Key |
LKVNWZJLLRMMAS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


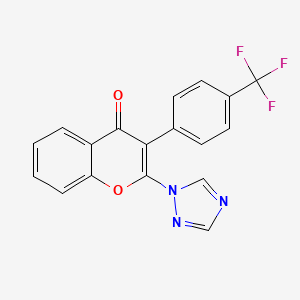
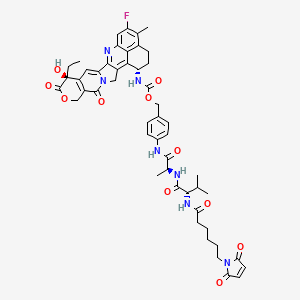



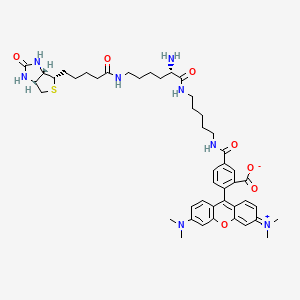
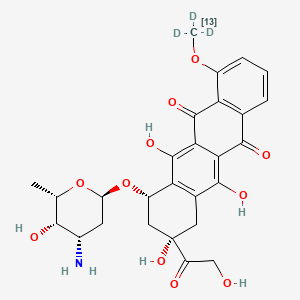
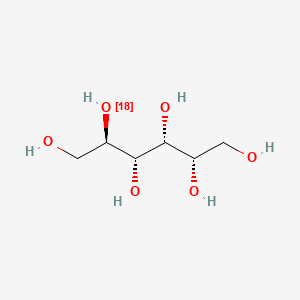
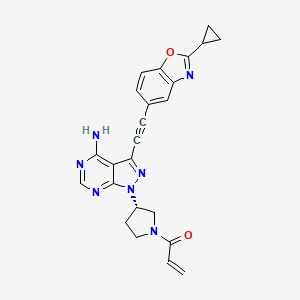

![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)

